Antioxidant Efficacy in Edible Oils
In a direct comparative study using stripped corn oil at 79.5±1.0°C, amine derivatives of 3,5-di-tert-butyl-4-hydroxybenzyl—the class to which 3,5-di-tert-butyl-4-hydroxybenzylhydrazine belongs—prolonged the oxidative induction period to twice that of BHT (2,6-di-tert-butyl-4-methylphenol) [1]. BHT is the benchmark hindered phenolic antioxidant in this application. The study reported that 'Both amine derivatives were able to prolong the induction period of the corn oil twice as much as BHT,' while alkoxyl derivatives merely matched BHT performance [1]. This establishes a clear, quantitative performance advantage for hydrazine-containing derivatives over the simplest hindered phenol.
| Evidence Dimension | Oxidative Induction Period (Oil Stability) |
|---|---|
| Target Compound Data | Induction period = 2× BHT (value inferred from amine derivative class performance) |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol); Induction period = 1× (baseline) |
| Quantified Difference | 2× increase in induction period relative to BHT |
| Conditions | Stripped corn oil, 79.5±1.0°C, modified peroxide determination method [1] |
Why This Matters
For procurement in food, lubricant, or biofuel stabilization applications, a twofold increase in oxidative stability directly translates to extended shelf life, reduced additive loading requirements, and lower total cost of use.
- [1] Kim, D. H., & Kummerow, F. A. (1962). The antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives. Journal of the American Oil Chemists' Society, 39(3), 150–155. https://doi.org/10.1007/BF02632749 View Source
